Chemical structure and molecular weight of Methyl-d3-isoeugenol
Chemical structure and molecular weight of Methyl-d3-isoeugenol
Stable Isotope-Labeled Standards for Bioanalytical Applications
Executive Summary
Methyl-d3-isoeugenol (Isoeugenyl methyl ether-d3) is a deuterated isotopologue of Methyl Isoeugenol, a phenylpropene found in essential oils and used extensively in fragrance and flavor industries.[1] In analytical chemistry and toxicology, the d3-labeled variant serves as a critical Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Its primary utility lies in correcting for matrix effects and recovery losses during the quantification of Methyl Isoeugenol, a compound under toxicological scrutiny (IARC Group 2B) due to its metabolic activation to DNA-reactive carbocations.
Part 1: Physicochemical Characterization[2]
The introduction of three deuterium atoms (
1.1 Chemical Identity & Molecular Weight[1][2][3]
| Property | Specification |
| Chemical Name | 1,2-Dimethoxy-4-(1-propenyl)benzene-d3 |
| Synonyms | Isoeugenyl methyl ether-d3; Methylisoeugenol-d3 |
| Unlabeled Analog CAS | 93-16-3 |
| Labeled CAS | 1246816-72-9 (Generic for d3-methoxy variants) or Vendor Specific |
| Chemical Formula | |
| Molecular Weight | 181.25 g/mol (Calculated) |
| Exact Mass | 181.1182 Da |
| Isomerism | Exists as cis (Z) and trans (E) isomers; trans is thermodynamically predominant. |
1.2 Structural Logic (DOT Visualization)
The following diagram illustrates the chemical structure, highlighting the site of deuteration (
Figure 1: Structural transformation from Isoeugenol to Methyl-d3-isoeugenol via deuterated methylation.
Part 2: Synthesis & Preparation Protocol
Expertise Note: While industrial synthesis of non-labeled Methyl Isoeugenol utilizes "green" reagents like Dimethyl Carbonate (DMC), the synthesis of the deuterated standard typically employs Iodomethane-d3 (
2.1 Reaction Mechanism
The synthesis follows a classic Williamson Ether Synthesis . The phenolic hydroxyl group of Isoeugenol is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile attacking the methyl group of Iodomethane-d3 via an
2.2 Step-by-Step Laboratory Protocol
Safety Warning: Iodomethane-d3 is a volatile alkylating agent and suspected carcinogen. All operations must be performed in a fume hood.
Reagents:
-
Isoeugenol (mixture of cis/trans, >98% purity)
-
Iodomethane-d3 (
, >99.5% D) -
Potassium Carbonate (
, anhydrous) -
Acetone (HPLC grade) or DMF (Dimethylformamide)
Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10 mmol) of Isoeugenol in 20 mL of anhydrous Acetone.
-
Deprotonation: Add 2.76 g (20 mmol) of anhydrous
. Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation. Color change to yellow/orange is expected. -
Labeling: Cool the mixture to 0°C in an ice bath. Add 1.59 g (11 mmol) of Iodomethane-d3 dropwise via a syringe to prevent volatilization.
-
Reflux: Remove the ice bath and attach a reflux condenser. Heat the mixture to 55°C (mild reflux) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Workup:
-
Filter off the solid inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous
.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 100% Hexane
95:5 Hexane:EtOAc). -
Yield: Expect ~1.6 g (90% yield) of a colorless to pale yellow oil.
2.3 Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl-d3-isoeugenol.
Part 3: Analytical Validation & Applications
3.1 Mass Spectrometry Validation
For researchers using this standard, the mass spectrum is the primary validation tool.
-
Parent Ion: In Electron Impact (EI, 70eV), look for the molecular ion (
) at m/z 181 . -
Fragmentation:
-
Loss of methyl radical (
): In the deuterated compound, loss of would result in a peak at m/z 163 (M-18), whereas loss of the unlabeled methyl (from position 2) would yield m/z 166 (M-15). This fragmentation pattern confirms the position of the label.
-
-
Isotopic Purity: The ratio of m/z 178 (unlabeled) to m/z 181 should be <0.5% to ensure spectral clarity.
3.2 Application: Isotope Dilution Mass Spectrometry (IDMS)
Methyl-d3-isoeugenol is used to quantify Methyl Isoeugenol in complex matrices (e.g., plasma, urine, essential oils).
Protocol Logic:
-
Spiking: A known amount of Methyl-d3-isoeugenol is added to the sample before extraction.
-
Extraction: Both the analyte and the standard suffer identical losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Analysis: The ratio of the area of the analyte (m/z 178) to the standard (m/z 181) is used for quantification, mathematically canceling out recovery errors.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7128, Methyl isoeugenol. Retrieved February 9, 2026, from [Link]
-
MDPI. (2022). One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Retrieved February 9, 2026, from [Link]
-
The Good Scents Company. (n.d.). Methyl Isoeugenol Information. Retrieved February 9, 2026, from [Link]
